

Application Note: 1,3-Dimethyl-5-hydroxyuracil in Drug Synthesis[1]

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

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Executive Summary

1,3-Dimethyl-5-hydroxyuracil (DMHU), also known as 1,3-dimethylisobarbituric acid, is a critical pyrimidine scaffold in medicinal chemistry.[1] Unlike its parent compound uracil, the presence of the hydroxyl group at the C5 position, combined with the blocked N1 and N3 positions, creates a unique electronic profile. It serves as a "masked" catechol equivalent in the synthesis of multicyclic fused pyrimidines (e.g., pyrano[2,3-d]pyrimidines) and antiviral nucleoside analogs.

This guide details the chemical utility of DMHU, providing a validated protocol for its synthesis from commercially available starting materials and demonstrating its application in creating O-alkylated pharmaceutical intermediates.

Chemical Profile & Reactivity

DMHU occupies a niche reactivity space between electron-rich phenols and electron-deficient pyrimidines.[1]

Property	Value/Description	Implication for Synthesis
Molecular Formula	C ₆ H ₈ N ₂ O ₃	MW: 156.14 g/mol
Acidity (pKa)	~8.5 (5-OH)	More acidic than phenol; easily deprotonated by weak bases ([1]).
Nucleophilicity	High at Oxygen (C5-OH)	Primary site for O-alkylation or acylation.[1]
Electrophilicity	Moderate at C6	The C6 position is activated for nucleophilic attack, especially in fused-ring synthesis.[1]
Solubility	Polar Aprotic Solvents	Soluble in DMF, DMSO; moderately soluble in water/alcohols.[1]

Mechanistic Insight: The "Push-Pull" System

The N1/N3 methyl groups prevent lactam-lactim tautomerization at the nitrogen centers, locking the uracil core in the diketo form. This forces reactivity onto the C5-hydroxyl group and the C6-vinyl position.[1]

- C5-OH (The Handle): Acts as a nucleophile.[1]
- C6-H (The Trap): Acts as an electrophilic acceptor in Michael-type additions or cyclizations. [1]

Experimental Protocols

Protocol A: Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Rationale: While DMHU is commercially available, high-purity synthesis is often required to avoid trace metal contamination from commercial sources.[1] The most robust route involves the bromination of 1,3-dimethyluracil followed by hydrolysis.

Reagents:

- 1,3-Dimethyluracil (1.0 eq)[1]
- Bromine () (1.05 eq)[1]
- Sodium Bicarbonate () (sat.[1] aq.)
- Sodium Hydroxide (NaOH) (2.5 eq)[1]
- Acetic Acid (glacial)[1]

Workflow:

- Bromination (Formation of 5-Bromo-1,3-dimethyluracil):
 - Dissolve 1,3-dimethyluracil (10 mmol) in Acetic Acid (20 mL).
 - Add (10.5 mmol) dropwise at room temperature.[1] The solution will turn orange, then fade as reaction proceeds.
 - Stir for 2 hours.
 - Pour into ice water (50 mL). Collect the precipitate (5-bromo intermediate) by filtration.[1] Yield is typically >90%.[1]
- Hydrolysis (Conversion to 5-OH):
 - Suspend the wet 5-bromo-1,3-dimethyluracil cake in 10% NaOH solution (25 mL).
 - Critical Step: Heat to reflux (100°C) for 3 hours. The bromine is displaced via an addition-elimination mechanism favored by the electron-deficient ring.[1]
 - Cool to 0°C.[1]
 - Acidify carefully with conc.[1] HCl to pH 2.[1]

- The product, **1,3-dimethyl-5-hydroxyuracil**, precipitates as white crystals.[1]
- Recrystallize from water/ethanol (9:1).[1]

Validation Point:

- ¹H NMR (DMSO-d₆):

3.18 (s, 3H, N-Me), 3.32 (s, 3H, N-Me), 7.35 (s, 1H, H-6), 8.90 (s, 1H, OH).[1]
- Note: Disappearance of the H-5 signal from the starting material confirms substitution.

Protocol B: Application - Synthesis of 5-Benzyloxy-1,3-dimethyluracil

Rationale: This protocol demonstrates the O-alkylation capability of DMHU, a common first step in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Reagents:

- **1,3-Dimethyl-5-hydroxyuracil** (1.0 eq)[1]
- Benzyl Bromide (1.1 eq)[1]
- Potassium Carbonate () (1.5 eq)[1]
- DMF (Dimethylformamide) (anhydrous)[1][2]

Step-by-Step Methodology:

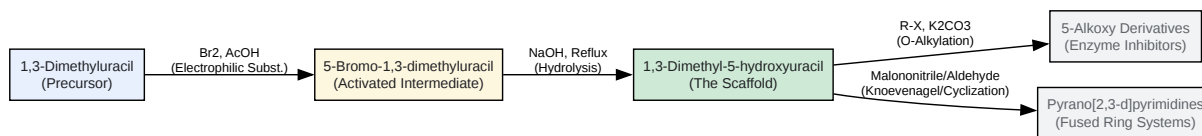
- Activation:
 - Charge a flame-dried flask with DMHU (1.0 g, 6.4 mmol) and anhydrous DMF (10 mL).
 - Add (1.32 g, 9.6 mmol).

- Stir at room temperature for 30 minutes. The mixture will become a suspension of the phenoxide anion.
- Alkylation:
 - Add Benzyl Bromide (0.84 mL, 7.0 mmol) dropwise via syringe.[1]
 - Heat to 60°C for 4 hours.
 - Monitoring: TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (low Rf) should disappear, replaced by a high Rf spot.
- Workup:
 - Pour the reaction mixture into cold water (50 mL).
 - Extract with Ethyl Acetate (3 x 20 mL).[1]
 - Wash combined organics with Brine (2 x 20 mL) to remove DMF.[1]
 - Dry over

and concentrate in vacuo.
- Purification:
 - The crude oil often solidifies on standing.[1] Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane:EtOAc 70:30).[1]

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the "divergent" potential of the 5-OH intermediate.



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Caption: Synthetic pathway from basic uracil feedstock to complex pharmaceutical scaffolds via the 5-hydroxy intermediate.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in Hydrolysis	Incomplete displacement of Bromine.[1]	Ensure temperature is maintained at reflux (100°C). Use stronger base (KOH) if necessary.[1]
O- vs C-Alkylation	Ambident nucleophile competition.	Use polar aprotic solvents (DMF) and "hard" bases () to favor O-alkylation. C-alkylation is rare at C6 without specific catalysis.[1]
Product Solubility	5-OH uracil is amphoteric.[1]	Careful pH adjustment to ~2-3 is critical for precipitation.[1] If too acidic (pH < 1), the pyrimidine ring may protonate and remain soluble.

References

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